molecular formula C12H16BN3O2 B6162656 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2260710-34-5

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B6162656
CAS No.: 2260710-34-5
M. Wt: 245.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 2260710-34-5) is a boronate ester-containing heterocyclic compound with the molecular formula C₁₂H₁₆BN₃O₂. It is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of pharmaceuticals and agrochemicals. The compound is stored under dry, refrigerated (2–8°C) conditions to preserve stability and is characterized by hazard warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) . Its boronate group enhances reactivity in aryl-aryl bond formation, making it valuable in medicinal chemistry.

Properties

CAS No.

2260710-34-5

Molecular Formula

C12H16BN3O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated triazolopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives.

    Substitution: Functionalized triazolopyridine derivatives.

Scientific Research Applications

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron center acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of triazolo-pyridine boronate esters. Below is a detailed comparison with structurally similar derivatives:

Table 1: Key Structural and Commercial Attributes

Compound Name CAS Number Molecular Formula Purity Key Substituents Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine 2260710-34-5 C₁₂H₁₆BN₃O₂ 97% Boronate at 7-position of triazolo[4,3-a]pyridine Pharmaceutical intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine (PN-3869) 1314137-24-0 C₁₂H₁₆BN₃O₂ 97% Boronate at 6-position of triazolo[4,3-a]pyridine Cross-coupling reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (PN-3568) 1160790-18-0 C₁₂H₁₆BN₃O₂ 98% Boronate at 6-position of triazolo[1,5-a]pyridine Catalysis, materials science
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine 1231934-47-6 C₁₃H₁₈BN₃O₂ 97% Methyl at 3-position; boronate at 6-position Sterically hindered couplings
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine 2820191-06-6 C₁₅H₂₀BN₃O₂ N/A Methyl at 2,8-positions; boronate at 6-position Lipophilic drug candidates

Key Differences:

Regioisomerism : The position of the boronate group (e.g., 6- vs. 7-position) and triazolo ring system ([1,5-a] vs. [4,3-a]) significantly impact reactivity. For example, triazolo[1,5-a]pyridine derivatives (PN-3568) exhibit distinct electronic properties compared to [4,3-a] isomers, altering their cross-coupling efficiency .

Substituent Effects : Methyl groups (e.g., 3-methyl or 2,8-dimethyl derivatives) introduce steric hindrance, reducing reaction rates in palladium-catalyzed couplings but improving metabolic stability in drug candidates .

Purity and Handling : Commercial purity ranges from 95% to 98%, with higher grades preferred for pharmaceutical synthesis. Safety profiles vary; the parent compound requires precautions for toxicity (H302), while methylated analogs may have reduced volatility .

Biological Activity

The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈B₃N₃O₂
  • Molecular Weight : 287.09 g/mol

Structural Characteristics

The compound features a triazole ring fused with a pyridine moiety and a dioxaborolane substituent. The presence of boron in its structure is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : The dioxaborolane moiety can interact with serine and cysteine residues in enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the context of kinases involved in signaling pathways.
  • Antimicrobial Properties : Compounds containing triazole rings have been shown to possess antifungal and antibacterial properties. This compound may exhibit similar effects.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Therapy : Due to its ability to inhibit specific kinases involved in cancer progression.
  • Infectious Diseases : As an antimicrobial agent against resistant strains of bacteria and fungi.
  • Autoimmune Disorders : By modulating immune responses.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the growth of certain cancer cell lines by inducing apoptosis through caspase activation .
    • Another investigation revealed antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections .
  • In Vivo Studies :
    • Animal models have shown that administration of the compound resulted in reduced tumor growth compared to control groups .
    • Its anti-inflammatory effects were evaluated in models of rheumatoid arthritis, where it significantly reduced joint inflammation .

Summary of Findings Table

Study TypeActivity AssessedKey Findings
In VitroCancer Cell Growth InhibitionInduced apoptosis in cancer cell lines
In VitroAntimicrobial ActivityEffective against Staphylococcus aureus
In VivoTumor Growth ReductionReduced tumor size in animal models
In VivoAnti-inflammatory EffectsDecreased joint inflammation in arthritis model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.